Cas no 1808718-06-0 (2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide)

2-Cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide is a specialized organic compound featuring a cyanoacrylamide scaffold with quinoline and dimethylphenyl substituents. Its structural design confers notable reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of biologically active molecules. The presence of the quinoline moiety enhances binding affinity in target interactions, while the cyano and enamide functionalities contribute to electrophilic reactivity, enabling versatile derivatization. This compound is characterized by high purity and stability, making it suitable for precision applications in medicinal chemistry and material science. Its well-defined molecular architecture supports reproducible results in synthetic pathways.
2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide structure
1808718-06-0 structure
Product name:2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide
CAS No:1808718-06-0
MF:C21H17N3O
MW:327.379184484482
CID:5836212
PubChem ID:2476940

2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26589273
    • 2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide
    • 1808718-06-0
    • Inchi: 1S/C21H17N3O/c1-14-8-9-16(15(2)11-14)12-17(13-22)21(25)24-20-7-3-6-19-18(20)5-4-10-23-19/h3-12H,1-2H3,(H,24,25)/b17-12+
    • InChI Key: GICUMOMUHLQPMG-SFQUDFHCSA-N
    • SMILES: O=C(/C(/C#N)=C/C1C=CC(C)=CC=1C)NC1=CC=CC2C1=CC=CN=2

Computed Properties

  • Exact Mass: 327.137162174g/mol
  • Monoisotopic Mass: 327.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 65.8Ų

2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26589273-0.05g
2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide
1808718-06-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on 2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide

Introduction to 2-Cyano-3-(2,4-Dimethylphenyl)-N-(Quinolin-5-Yl)Prop-2-Enamide (CAS No. 1808718-06-0)

The compound 2-cyano-3-(2,4-dimethylphenyl)-N-(quinolin-5-yl)prop-2-enamide, identified by the CAS registry number 1808718-06-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug discovery, material synthesis, and catalysis. Recent advancements in synthetic methodologies and computational modeling have further elucidated its properties, making it a subject of interest for researchers worldwide.

The molecular structure of 2-cyano is characterized by a conjugated system that includes a cyano group, a substituted phenyl ring, and a quinoline moiety. The presence of these functional groups imparts distinctive electronic and steric properties to the molecule. Notably, the quinolin ring contributes to aromatic stability and potential for hydrogen bonding, while the cyano group introduces electron-withdrawing effects that can influence reactivity in various chemical transformations.

Recent studies have explored the synthesis of this compound through innovative routes, including microwave-assisted synthesis and organocatalytic methods. These approaches have not only improved the yield but also enhanced the purity of the product, making it more viable for large-scale production. The compound's stability under various reaction conditions has been tested extensively, revealing its robustness in both acidic and basic environments.

In terms of applications, N-(quinolin-5-yl)prop-2-enamide has shown promise as a precursor in the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has been validated through X-ray crystallography and thermogravimetric analysis, demonstrating its suitability for high-performance applications in gas storage and catalysis.

The biological activity of this compound has also been a focal point of recent research. Preliminary assays indicate that it exhibits moderate inhibitory effects on certain enzymes, suggesting potential therapeutic applications. However, further studies are required to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical use.

In conclusion, CAS No. 1808718-06-0, or 2-cyano, represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic techniques and application studies, positions it as a valuable tool in modern chemical research.

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